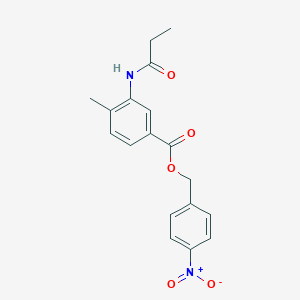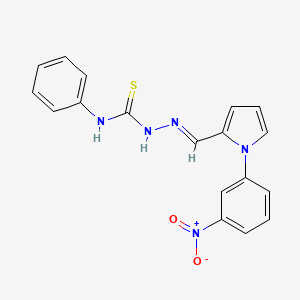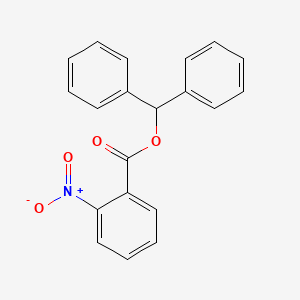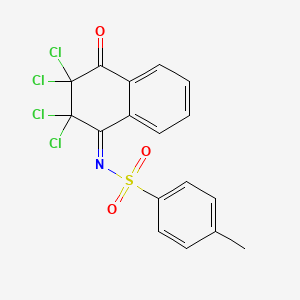![molecular formula C13H14FN3O2S B5875375 N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, induces apoptosis, and inhibits cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it exhibits antitumor activity in xenograft mouse models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide is its potential as a novel anticancer and anti-inflammatory agent. Additionally, it exhibits good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its limited stability under certain conditions, which may affect its biological activity.
Direcciones Futuras
There are several future directions for research on N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide. One area of research is the development of more potent analogs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which will be essential for its development as a drug candidate.
Métodos De Síntesis
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide involves the reaction of 2-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base, followed by the addition of 2-methylpropanoyl chloride. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide has shown promising results in various scientific research applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
Another area of research is the potential use of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-8(2)12(18)15-13-17-16-11(20-13)7-19-10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNKMSLHRTLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)